N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
TCS1105 is a benzodiazepine ligand known for its dual action on gamma-aminobutyric acid type A (GABAA) receptors. It acts as an agonist for receptors containing the alpha-2 subunit and as an antagonist for receptors containing the alpha-1 subunit. This compound has been studied for its effects on anxiety-like behavior, social dominance, and axonal growth cone collapse in various animal models .
Scientific Research Applications
Chemistry
In chemistry, TCS1105 is used as a model compound to study the behavior of benzodiazepine ligands and their interactions with GABAA receptors. It serves as a reference for developing new compounds with similar or improved properties.
Biology
Biologically, TCS1105 is employed in research to understand its effects on anxiety-like behavior and social dominance in animal models. It is also used to study the mechanisms of axonal growth cone collapse, providing insights into neuronal development and regeneration.
Medicine
In medicine, TCS1105 has potential applications in the development of new anxiolytic drugs. Its dual action on GABAA receptors makes it a promising candidate for treating anxiety disorders and other neurological conditions.
Industry
Industrially, TCS1105 could be used in the development of new pharmaceuticals targeting GABAA receptors. Its unique properties make it valuable for creating drugs with specific receptor subtype selectivity.
Mechanism of Action
Target of Action
The primary targets of TCS 1105 are the GABAA receptors . Specifically, it acts as an agonist for α2-subunit containing GABAA receptors and an antagonist for α1-subunit containing GABAA receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
TCS 1105 interacts with its targets by binding to the GABAA receptors. As an agonist, it enhances the effect of GABA at the α2-subunit containing GABAA receptors, increasing inhibitory neurotransmission . Conversely, as an antagonist at the α1-subunit containing GABAA receptors, it reduces the effect of GABA, decreasing inhibitory neurotransmission .
Biochemical Pathways
The interaction of TCS 1105 with the GABAA receptors affects the GABAergic neurotransmission pathway This can lead to various downstream effects, such as changes in neuronal excitability and neurotransmission
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
TCS 1105 has been observed to reduce anxiety-like behavior in mice . It also enhances offensive behavior and social dominance . Additionally, TCS 1105 blocks Sema3A induced AGC (axonal growth cones) collapse in a concentration-dependent fashion .
Biochemical Analysis
Biochemical Properties
Indole derivatives, which include TCS 1105, are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Indole derivatives have been found to have diverse biological activities and effects on various types of cells . The specific impact of TCS 1105 on cell signaling pathways, gene expression, and cellular metabolism needs to be studied further.
Molecular Mechanism
It is known that TCS 1105 is a ligand for the GABA(A) benzodiazepine receptor This suggests that it may exert its effects at the molecular level through binding interactions with this receptor
Metabolic Pathways
It is known that TCS 1105 is a ligand for the GABA(A) benzodiazepine receptor , suggesting that it may be involved in GABAergic signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCS1105 involves several steps, starting from commercially available precursors. The key steps typically include:
Formation of the Benzodiazepine Core: This is achieved through a condensation reaction between an ortho-diamine and a suitable diketone.
Functionalization: Introduction of functional groups such as fluorine and amide groups is carried out using standard organic synthesis techniques like halogenation and amidation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of TCS1105 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification processes. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
TCS1105 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic, sedative, and muscle relaxant properties.
Alprazolam: Another benzodiazepine used primarily for treating anxiety and panic disorders.
Lorazepam: Used for its anxiolytic and sedative effects, similar to diazepam but with a shorter duration of action.
Uniqueness of TCS1105
TCS1105 is unique due to its dual action on GABAA receptors, acting as both an agonist and antagonist depending on the receptor subtype. This selective action allows for more targeted effects, potentially reducing side effects associated with non-selective benzodiazepines. Additionally, its ability to modulate social behavior and axonal growth cone collapse makes it a valuable tool for studying complex neurological processes .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-12-7-5-11(6-8-12)9-20-17(22)16(21)14-10-19-15-4-2-1-3-13(14)15/h1-8,10,19H,9H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCCHJFFYCGXFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878106 |
Source
|
Record name | 1H-Indole-3-acetamide, N-[(4-MeO-Ph)Me]-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185391-33-7 |
Source
|
Record name | 1H-Indole-3-acetamide, N-[(4-MeO-Ph)Me]-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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